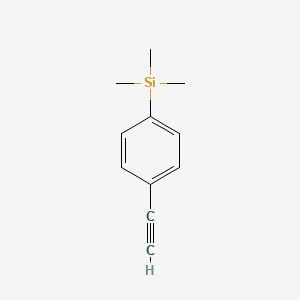

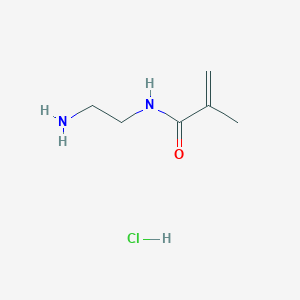

![molecular formula C11H13BrN2 B1344352 5-Bromo-1-butyl-1H-benzo[d]imidazole CAS No. 406236-04-2](/img/structure/B1344352.png)

5-Bromo-1-butyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

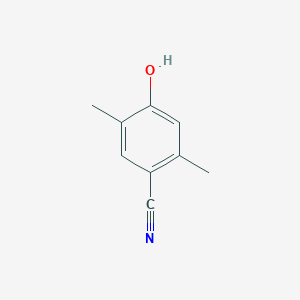

5-Bromo-1-butyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C11H13BrN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a butyl group and a bromine atom . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 253.14 . More research is needed to determine its other physical and chemical properties.Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- A series of novel compounds including 5-bromo-1-butyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Notably, some hybrids exhibited activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria as well as antifungal activity against Fluconazole-resistant strains. This suggests their potential utility in developing new antimicrobial agents (V. Reddy & K. R. Reddy, 2010; V. Malla Reddy & K. Ravinder Reddy, 2010).

Structural Analysis and Design of Amyloid-Avid Probes

- The structural elucidation of regioisomers of N-methylated benzimidazole compounds, including 5-bromo variants, provides a foundation for designing amyloid-avid probes. These probes can be used in neuroimaging to detect amyloid plaques, a hallmark of Alzheimer's disease, showcasing the potential of this compound in neurological research (G. Ribeiro Morais et al., 2012).

Anticancer Applications

- Certain derivatives of this compound displayed significant anticancer activities against various cancer cell lines. This includes compounds with modifications at the benzimidazole moiety, which showed potent inhibitory effects on cancer cell proliferation, highlighting the role of such compounds in cancer research (Ting Liu et al., 2012).

Material Science and CO2 Capture

- In material science, a task-specific ionic liquid derived from 1-butyl imidazole has been synthesized for CO2 capture. This innovative approach demonstrates the adaptability of this compound derivatives in environmental applications, showcasing their potential in developing sustainable technologies (Eleanor D. Bates et al., 2002).

Corrosion Inhibition

- Benzimidazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the field of corrosion science, highlighting the potential of such compounds in protecting industrial materials (P. Ammal et al., 2018).

Safety and Hazards

Orientations Futures

Imidazole derivatives, including 5-Bromo-1-butyl-1H-benzo[d]imidazole, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research could focus on exploring their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-1-butyl-1H-benzo[d]imidazole It’s known that benzimidazole derivatives demonstrate antitubercular activity by targeting filamenting temperature-sensitive protein z (ftsz) . This protein plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .

Mode of Action

The exact mode of action of This compound Benzimidazole fungicides selectively bind to and depolymerise fungal tubulin . This interaction with its targets could lead to changes in the cellular structure and function, ultimately leading to the death of the pathogen .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that imidazole derivatives show a broad range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

The specific molecular and cellular effects of This compound It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that discharge into the environment must be avoided .

Analyse Biochimique

Biochemical Properties

5-Bromo-1-butyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions result in changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels within the cell, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics. The compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to transport proteins or accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, or protein synthesis. The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-1-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNSNPHDPUGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627878 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406236-04-2 | |

| Record name | 5-Bromo-1-butyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)